molecular formula C14H11F4NO B14768733 C-(2-Fluoro-4'-(trifluoromethoxy)biphenyl-4-yl)-methylamine

C-(2-Fluoro-4'-(trifluoromethoxy)biphenyl-4-yl)-methylamine

Cat. No.: B14768733
M. Wt: 285.24 g/mol
InChI Key: YOMUURRQJAKMER-UHFFFAOYSA-N
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Description

C-(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-methylamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to the biphenyl core, along with a methylamine group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-methylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between 2-fluorophenylboronic acid and 4-bromo-1-(trifluoromethoxy)benzene in the presence of a palladium catalyst and a base.

    Introduction of the Methylamine Group: The resulting biphenyl intermediate is then subjected to a nucleophilic substitution reaction with methylamine to introduce the methylamine group at the desired position.

Industrial Production Methods

Industrial production of C-(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-methylamine may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

C-(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Methylamine, sodium hydride, and various nucleophiles.

Major Products Formed

    Oxidation: Oxidized biphenyl derivatives.

    Reduction: Reduced biphenyl derivatives.

    Substitution: Substituted biphenyl derivatives with different functional groups.

Scientific Research Applications

C-(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-methylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of C-(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Trifluoromethoxyphenylboronic acid: Shares the trifluoromethoxy group and is used in similar applications.

    4-(Trifluoromethoxy)benzoic acid: Another compound with a trifluoromethoxy group, used in organic synthesis and material science.

Uniqueness

C-(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-methylamine is unique due to the specific combination of the fluorine atom, trifluoromethoxy group, and methylamine group on the biphenyl core. This unique structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C14H11F4NO

Molecular Weight

285.24 g/mol

IUPAC Name

[3-fluoro-4-[4-(trifluoromethoxy)phenyl]phenyl]methanamine

InChI

InChI=1S/C14H11F4NO/c15-13-7-9(8-19)1-6-12(13)10-2-4-11(5-3-10)20-14(16,17)18/h1-7H,8,19H2

InChI Key

YOMUURRQJAKMER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)CN)F)OC(F)(F)F

Origin of Product

United States

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